1,4-Dihydro-6-methylquinoxaline-2,3-dione
Overview
Description
1,4-Dihydro-6-methylquinoxaline-2,3-dione is a compound that has been studied for its potential pharmacological properties. It is part of a broader class of compounds known as quinoxaline-2,3-diones (QXs), which have been investigated for their activity as antagonists at various receptor sites, particularly the glycine site of the N-methyl-D-aspartate (NMDA) receptor 10. These compounds have been found to have significant in vitro and in vivo potency, making them of interest for the development of therapeutic agents.
Synthesis Analysis
The synthesis of 1,4-dihydroquinoxaline-2,3-diones has been explored through various methods. For instance, the compound 6-methyl-1,4-dihydroquinoxaline-2,3-dione was synthesized by the condensation of 4-methyl-o-phenylenediamine with oxalic acid under reflux in hydrochloric acid solution10. Additionally, electrochemical synthesis methods have been employed, such as the electrooxidation of catechol in the presence of specific diamines to yield substituted quinoxalinediones . Furthermore, the use of Bronsted acidic ionic liquids in combination with chlorotrimethylsilane has been reported as an efficient and reusable catalyst system for the synthesis of related compounds under thermal and solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 1,4-dihydroquinoxaline-2,3-diones has been the subject of various studies, with particular attention to the effects of different substitutions on the quinoxaline ring. For example, alkyl and alkoxy substitutions have been examined for their impact on the potency of these compounds as NMDA receptor antagonists . The introduction of a methyl group at the 6-position and the presence of a nitro group in the 5-position have been found to be favorable for high potency . Additionally, the stereochemistry of chiral substituted quinoxalinediones has been explored, revealing significant differences in potency between enantiomers .
Chemical Reactions Analysis
Quinoxaline-2,3-diones undergo various chemical reactions that have been utilized to synthesize derivatives with different properties. For instance, acetoxylation reactions using fuming nitric acid in acetic acid have been used to synthesize 5-acyloxy-6,7-dialkoxy quinoxalinediones . Alkylation reactions under phase transfer catalysis conditions have also been employed to produce alkylated derivatives of quinoxalinediones10. These reactions are important for modifying the chemical structure and, consequently, the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dihydroquinoxaline-2,3-diones are closely related to their structure and the substituents present on the quinoxaline ring. For example, the lipophilicity of these compounds, as indicated by their log P values, has been correlated with their bioavailability. Compounds with lower log P values tend to be more bioavailable . The presence of specific functional groups, such as nitro, cyano, or halogens, significantly influences the potency and selectivity of these compounds as NMDA receptor antagonists . The synthesis methods and the resulting structural modifications play a crucial role in determining the pharmacological profile of these compounds.
Scientific Research Applications
Corrosion Inhibition
1,4-Dihydro-6-methylquinoxaline-2,3-dione has been studied for its corrosion inhibition properties. Zouitini et al. (2019) investigated a derivative of this compound, specifically 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione, as a corrosion inhibitor for mild steel in hydrochloric acid. They found that this compound effectively inhibited corrosion, with efficiency increasing at higher concentrations. The compound acted as a mixed-type inhibitor and its adsorption conformed to the Langmuir isotherm model, demonstrating its potential in corrosion protection applications (Zouitini et al., 2019).
Chemical Synthesis
The compound plays a role in various chemical synthesis processes. Collins et al. (1992) discussed the reactions of N-(o-nitroaryl)sarcosine esters that produce 1-hydroxy-4-methylquinoxaline-2,3-diones along with mono- and bi-cyclic by-products, indicating its utility in organic synthesis (Collins et al., 1992).
Crystal Structure Analysis
The crystal structure of 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione was analyzed by Zouitini et al. (2017). They found that the quinoxaline-2,3(1H,4H)-dione unit is essentially planar, which could have implications for its reactivity and interactions in various applications (Zouitini et al., 2017).
Potential Pharmacological Properties
A study by Zouitini et al. (2017) also synthesized 6-methyl-1,4-dihydroquinoxaline-2,3-dione and exposed it to alkylation reactions, highlighting its potential in developing pharmacological properties. This suggests its relevance in drug discovery and development (Zouitini et al., 2017).
Chemosensor Development
Shao et al. (2009) designed a simple colorimetric and fluorescent anion chemosensor based on 6-nitro-1,4-dihydroquinoxaline-2,3-dione. This compound showed a significant decrease in fluorescent emission intensity with basic anions, indicating its potential use as a chemosensor for detecting anions (Shao et al., 2009).
Safety And Hazards
The safety data sheet for 1,4-Dihydro-6-methylquinoxaline-2,3-dione advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
6-methyl-1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHZZPCLZWZMOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212416 | |
Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
CAS RN |
6309-61-1 | |
Record name | 6-Methylquinoxaline-2,3(1H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6309-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6309-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-6-methylquinoxaline-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methyl-1,4-dihydroquinoxaline-2,3-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFE4V4JT6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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